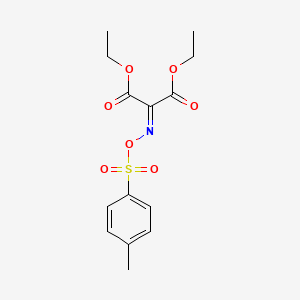

Diethyl 2-((tosyloxy)imino)malonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diethyl 2-((tosyloxy)imino)malonate is a specialized malonate derivative featuring a tosyloxyimino (–ON–SO₂–C₆H₄–CH₃) substituent at the 2-position of the malonate core. The tosyloxy group (p-toluenesulfonyloxy) is a strong electron-withdrawing and leaving group, making this compound highly reactive in nucleophilic substitution or cycloaddition reactions. Such derivatives are pivotal in synthesizing heterocycles, pharmaceuticals, and agrochemical intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-((tosyloxy)imino)malonate can be synthesized through the reaction of diethyl malonate with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds via the formation of an intermediate, which is subsequently converted to the final product by the addition of an oxime . The reaction conditions typically involve low temperatures to ensure the stability of the intermediate and the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The use of large-scale reactors and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Substitution Reactions

Diethyl 2-((tosyloxy)imino)malonate acts as a doubly N-electrophilic linchpin reagent , enabling direct synthesis of symmetrical amines under mild conditions. Key reactions include:

These reactions proceed without transition metal catalysts at low temperatures (0–25°C), minimizing side products like hydrolysis or transesterification .

Mechanism of Action

The compound’s reactivity stems from its tosyloxyimino group , which enhances electrophilicity at both nitrogen centers. The mechanism involves:

-

Deprotonation of the active methylene group by a base (e.g., EtONa).

-

Nucleophilic attack by alkyl/aryl groups at the imino nitrogen, forming a tetrahedral intermediate.

-

Elimination of the tosyloxy group (–OTs), yielding the final amine product .

Key intermediates :

-

Tetrahedral adducts observed in LC/MS studies during reactions with cyanoacetamides .

-

Open-chain intermediates (e.g., ethyl 2-((aryl(alkyl)amino)methylene)malonates) isolated under substoichiometric base conditions .

Comparison with Analogous Compounds

Limitations and Challenges

-

Sensitivity to base strength : Strong bases (e.g., NaOH) cause hydrolysis of the ester groups .

-

Steric effects : Bulky substituents on the malonate backbone reduce reaction rates (e.g., diisopropyl variant) .

Experimental data from confirm the compound’s versatility in organic synthesis, though optimization of reaction conditions (e.g., solvent polarity, temperature) remains critical for maximizing yields.

Scientific Research Applications

Diethyl 2-((tosyloxy)imino)malonate is a chemical compound with applications in synthetic chemistry, drug development, material science, agricultural chemistry, and analytical chemistry . It is also used as a reagent for carbon formation.

Scientific Research Applications

O-sulfonates, such as this compound, can act as doubly *N-*electrophilic linchpin reagents towards strong C-nucleophiles like alkyl- and arylmetals, such as Grignard reagents . This allows for the direct preparation of symmetrical dialkyl- as well as diarylamines at low temperatures and without transition metal catalysts .

Key applications of Diisopropyl 2-((tosyloxy)imino)malonate:

- Synthetic Chemistry This compound is an intermediate in synthesizing pharmaceuticals, enabling chemists to create complex molecules .

- Drug Development It is used in the development of new drugs, specifically in creating compounds with enhanced bioactivity and selectivity, which can lead to more effective treatments .

- Material Science The compound is used in the formulation of advanced materials, contributing to the development of polymers and coatings with improved properties .

- Agricultural Chemistry It is applied in synthesizing agrochemicals, helping to produce safer and more effective pesticides and herbicides for sustainable agriculture .

- Analytical Chemistry This chemical is utilized in analytical techniques, assisting researchers in detecting and quantifying other substances in complex mixtures .

Mechanism of Action

The mechanism of action of diethyl 2-((tosyloxy)imino)malonate involves its role as a doubly N-electrophilic reagent. It reacts with strong nucleophiles to form stable products, facilitating the formation of carbon-nitrogen bonds . The compound’s reactivity is attributed to the presence of the oxime and tosyl groups, which enhance its electrophilic nature . The molecular targets and pathways involved in its reactions include nucleophilic addition to the oxime group and subsequent stabilization of the resulting intermediates .

Comparison with Similar Compounds

The following analysis compares Diethyl 2-((tosyloxy)imino)malonate with structurally or functionally related malonate derivatives, emphasizing synthesis, physicochemical properties, and applications.

Structural Analogues and Their Key Properties

Reactivity and Functional Group Influence

- Electron-Withdrawing Groups: The tosyloxyimino group enhances electrophilicity at the malonate core, facilitating nucleophilic attacks or cyclizations. This contrasts with electron-donating groups (e.g., –CH₂–cyclopropyl in 4ak), which stabilize intermediates but reduce reactivity .

- Leaving Group Efficiency: Tosyloxy (–OTs) is superior to hydroxyl (–OH) in substitution reactions due to its stability and ease of displacement. For example, Diethyl 2-(hydroxyimino)malonate requires activation for further reactions, whereas the tosyloxy derivative undergoes direct substitutions.

Research Findings and Data Trends

Steric Effects : Bulky substituents (e.g., cyclopropylmethyl in 4ak) reduce reaction yields (56%) compared to smaller groups (e.g., methyl in 4al, 85% yield) due to steric hindrance .

Catalytic Systems : Copper catalysts (e.g., Cu(OAc)₂) are effective for radical functionalization (), while palladium/rhodium catalysts enable tandem reductions () .

Thermodynamic Stability : Derivatives with aromatic or conjugated systems (e.g., pyridoindole in ) exhibit higher melting points and stability .

Biological Activity

Diethyl 2-((tosyloxy)imino)malonate is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse scientific literature.

Chemical Structure and Properties

This compound is characterized by the presence of a tosyl group, which enhances its electrophilic nature, making it a valuable reagent in organic synthesis. The compound’s structure can be represented as follows:

Synthesis

The synthesis of this compound generally involves the reaction of diethyl malonate with tosylhydrazine under acidic conditions, leading to the formation of the imino derivative. This reaction pathway is notable for its efficiency and yield, often exceeding 90% under optimal conditions .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives tested against various bacterial strains demonstrated moderate to high activity, with minimum inhibitory concentrations (MICs) ranging from 72.8 to 150 μg/mL against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 98.2 |

| Escherichia coli | 86.5 | |

| Bacillus cereus | 72.8 |

Anticancer Potential

Research has also explored the anticancer potential of related compounds. For example, studies have shown that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways . The exact mechanism for this compound remains to be elucidated, but its electrophilic character suggests it may interact with cellular macromolecules, potentially leading to therapeutic effects.

Case Studies

- Antimicrobial Efficacy : A study investigated the efficacy of this compound against multidrug-resistant strains of Escherichia coli. Results indicated a promising potential for this compound as an alternative therapeutic agent in treating resistant infections .

- Anticancer Activity : In vitro studies demonstrated that derivatives of this compound could significantly reduce cell viability in breast cancer cell lines. The mechanism was attributed to increased reactive oxygen species (ROS) production leading to cell death .

Q & A

Q. What experimental challenges arise during the hydrolysis of Diethyl 2-((tosyloxy)imino)malonate, and how can conflicting data on reaction pathways be resolved?

Hydrolysis of structurally related esters (e.g., diethyl 2-(perfluorophenyl)malonate) reveals challenges such as decarboxylation under acidic or basic conditions. For example, using HBr/AcOH mixtures may yield unintended products like 2-(perfluorophenyl)acetic acid due to thermal decomposition . To resolve contradictions in reaction pathways:

- Methodological Approach : Employ tandem spectroscopic techniques (e.g., EXAFS, ATR-FTIR) to characterize intermediate ternary surface complexes and track bond reorganization .

- Data Analysis : Compare kinetic profiles under varying pH and solvent systems to identify dominant mechanisms (e.g., nucleophilic substitution vs. decarboxylation) .

Q. How can enantioselective synthesis of this compound derivatives be optimized for asymmetric catalysis applications?

Enantioselective alkylation of malonate enolates, such as in Michael additions, requires precise control of reaction conditions. For example, L-proline-catalyzed reactions achieve up to 79% enantiomeric excess when using pyridine as a solvent and optimizing mole ratios .

- Experimental Design :

Q. What spectroscopic and computational methods are critical for resolving structural ambiguities in intermediates formed during alkylation reactions?

Alkylation of malonate enolates often generates complex intermediates. Key methods include:

- NMR Spectroscopy : 2D NOESY and COSY to map spatial arrangements of substituents (e.g., distinguishing α- vs. β-alkylation products) .

- Computational Modeling : DFT calculations to predict regioselectivity and compare with experimental HRMS/IR data .

- Case Study : EXAFS analysis confirmed Pb-malonate ring formation in ternary complexes, resolving ambiguities in coordination geometry .

Q. How does solvent polarity and base selection influence the stability of this compound enolates in cross-coupling reactions?

Enolate stability is highly solvent- and base-dependent. For example:

- Polar Aprotic Solvents : DMF or THF stabilize enolates via solvation, enhancing reactivity in Buchwald-Hartwig couplings .

- Base Selection : Strong bases (e.g., LiHMDS) deprotonate malonates efficiently but may induce side reactions with electrophilic halides .

- Methodology : Conduct kinetic studies using in situ IR to monitor enolate formation and decay rates under varying conditions .

Q. What strategies mitigate byproduct formation during the synthesis of heterocyclic compounds from this compound?

Heterocycle synthesis (e.g., pyridine derivatives) often faces challenges like unwanted decarboxylation or ring-opening. Strategies include:

- Catalytic Optimization : Use p-toluenesulfonic acid in toluene to promote cyclization while suppressing ester hydrolysis .

- Byproduct Analysis : LC-MS/MS to detect trace impurities (e.g., acetic acid derivatives) and adjust stoichiometry or temperature .

Q. How can conflicting data on malonate coordination in metal complexes be reconciled using advanced characterization techniques?

Studies on Pb(II)-malonate-hematite systems revealed discrepancies in binding modes (inner-sphere vs. ternary complexes). Resolution strategies:

- Multi-Technique Validation : Combine EXAFS (for Pb-C/Fe distances) and ATR-FTIR (for ligand geometry) to distinguish binding modes .

- pH-Dependent Studies : Track spectral shifts across pH 4–8 to identify dominant coordination states .

Q. What role does substituent electronic effects play in the reactivity of this compound in nucleophilic acyl substitution?

Electron-withdrawing groups (e.g., tosyloxy) enhance electrophilicity at the carbonyl carbon. Key findings:

- Kinetic Studies : Hammett plots correlate σ values of substituents with reaction rates in SN2 mechanisms .

- Computational Insights : DFT-derived Fukui indices predict nucleophilic attack sites, validated by X-ray crystallography .

Q. How can synthetic pathways for this compound derivatives be designed to minimize toxicity and environmental impact?

Properties

Molecular Formula |

C14H17NO7S |

|---|---|

Molecular Weight |

343.35 g/mol |

IUPAC Name |

diethyl 2-(4-methylphenyl)sulfonyloxyiminopropanedioate |

InChI |

InChI=1S/C14H17NO7S/c1-4-20-13(16)12(14(17)21-5-2)15-22-23(18,19)11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3 |

InChI Key |

JUQBBFPEHHIQKO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=NOS(=O)(=O)C1=CC=C(C=C1)C)C(=O)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.